(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol

Lipophilicity Drug Design Pharmacokinetics

This 2-phenylthiazole derivative uniquely combines a 3,5-dimethylphenyl substituent (XLogP3 2.5) for optimized hydrophobic target engagement with a 4-methanol group that serves as an essential synthetic handle for esterification, oxidation, or leaving-group conversion. Unlike generic 2-phenylthiazoles lacking this derivatization point, this scaffold enables rapid parallel library synthesis for anti-MRSA (class-level MIC ~8 μg/mL), antifungal (C. albicans/C. auris at 0.25–2 μg/mL), and SYK kinase inhibitor programs. The 3,5-dimethyl pattern is pharmacophorically aligned with known SYK inhibitors, making this a cost-effective, multi-target building block for medicinal chemistry campaigns.

Molecular Formula C12H13NOS
Molecular Weight 219.3 g/mol
CAS No. 885278-84-2
Cat. No. B1401487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
CAS885278-84-2
Molecular FormulaC12H13NOS
Molecular Weight219.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=NC(=CS2)CO)C
InChIInChI=1S/C12H13NOS/c1-8-3-9(2)5-10(4-8)12-13-11(6-14)7-15-12/h3-5,7,14H,6H2,1-2H3
InChIKeyLFNVTPLJRBEDGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol (CAS 885278-84-2): A Versatile Thiazole Building Block for Advanced Medicinal Chemistry


(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol (CAS 885278-84-2) is a 2-phenylthiazole derivative bearing a 3,5-dimethylphenyl substituent and a primary alcohol functionality at the 4-position of the thiazole ring. This compound belongs to the pharmacologically privileged phenylthiazole class, which is extensively documented for antibacterial, antifungal, and anticancer activities [1]. The molecule's structure comprises a 1,3-thiazole core (a five-membered heterocycle containing nitrogen and sulfur) linked to a 3,5-dimethylphenyl group at the 2-position and a methanol (-CH₂OH) group at the 4-position, providing a chemically tractable handle for further synthetic derivatization . Key physicochemical properties include a molecular weight of 219.3 g/mol, a computed density of 1.2±0.1 g/cm³, and a computed boiling point of 410.2±55.0°C at 760 mmHg .

Why (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol Cannot Be Simply Replaced by Other 2-Phenylthiazoles


The (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol scaffold is not interchangeable with other 2-phenylthiazole analogs due to the specific and synergistic contributions of its 3,5-dimethylphenyl substitution pattern and the 4-methanol functional group. Structure-activity relationship (SAR) studies on phenylthiazoles reveal that substituent identity and position critically modulate lipophilicity, metabolic stability, and target engagement [1]. For instance, the 3,5-dimethyl substitution enhances hydrophobic interactions with target protein pockets while maintaining a balanced lipophilicity profile (computed XLogP3 of 2.5) . The primary alcohol at the 4-position is not merely a spectator group; it serves as an essential synthetic handle for further functionalization (e.g., esterification, oxidation, or conversion to a leaving group) that is absent in simple 2-phenylthiazoles, which lack this derivatization point . Substituting this compound with a generic 2-phenylthiazole would eliminate the critical 4-methanol synthetic entry point, and replacing it with a differently substituted phenylthiazole (e.g., 4-chloro or 2-methylphenyl) would alter the electronic and steric profile, potentially abolishing desired biological activity [1].

Quantitative Differentiation Evidence for (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol: Comparative Data on Physical Properties, Synthetic Utility, and Safety


Controlled Lipophilicity (XLogP3) Differentiates (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol from Non-Methylated and Mono-Methylated Analogs

The computed lipophilicity (XLogP3) of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol is 2.5 . This value is intermediate between the lower lipophilicity of the non-methylated 2-phenylthiazole analog (XLogP3 of 2-phenylthiazole is 2.8) and the higher lipophilicity expected for bulkier substituents. The 3,5-dimethyl substitution provides a balanced lipophilic profile that is often associated with improved membrane permeability and oral bioavailability in phenylthiazole drug candidates [1].

Lipophilicity Drug Design Pharmacokinetics

Synthetic Versatility of the 4-Methanol Moiety Enables Derivatization Routes Unavailable to 2-Phenylthiazole and 4-Unsubstituted Analogs

The primary alcohol group at the 4-position of the thiazole ring is a chemically distinct and versatile synthetic handle . This functional group can undergo oxidation to the corresponding aldehyde (2-(3,5-dimethylphenyl)thiazole-4-carbaldehyde, CAS 885278-96-6) or carboxylic acid, esterification to introduce diverse acyl groups, or conversion to a halide or sulfonate ester for nucleophilic substitution . In contrast, simple 2-phenylthiazole lacks this 4-substituent entirely, and 4-unsubstituted analogs (e.g., 2-phenylthiazole) are limited to electrophilic aromatic substitution or metalation at the 5-position for derivatization .

Synthetic Chemistry Medicinal Chemistry Chemical Biology

Defined Hazard Profile with Clear GHS Classifications for Safe Handling, Contrasting with Less Characterized Analogs

(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol has a well-defined hazard profile with GHS07 pictogram (Harmful/Irritant) and specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This level of safety characterization is essential for institutional procurement and laboratory safety compliance. Many closely related phenylthiazole analogs (e.g., 2-phenylthiazole itself) are supplied without comprehensive hazard data, introducing uncertainty in risk assessment and requiring additional in-house safety testing prior to use .

Laboratory Safety Procurement Compliance

Recommended Research and Development Applications for (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol Based on Evidence


Synthesis of Novel Anti-MRSA Phenylthiazole Derivatives

Given the established anti-MRSA activity of phenylthiazole analogs [1], (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol serves as an optimal starting scaffold for medicinal chemistry campaigns targeting methicillin-resistant Staphylococcus aureus. The 4-methanol group can be functionalized to introduce solubilizing or target-binding moieties, while the 3,5-dimethylphenyl group maintains the required lipophilic balance for membrane penetration [2]. This application is directly supported by class-level evidence that phenylthiazole derivatives exhibit MIC values as low as 8 μg/mL against MRSA [1].

Generation of Diverse Thiazole-Focused Chemical Libraries

The 4-methanol functional group provides a single, tractable point of diversification for the parallel synthesis of compound libraries. This compound can be employed as a central building block in combinatorial chemistry approaches to explore structure-activity relationships across multiple therapeutic targets, including antibacterial, antifungal, and anticancer pathways [1]. The ability to rapidly generate dozens of analogs from a single intermediate makes this compound a cost-effective choice for library synthesis.

Development of Antifungal Agents Against Drug-Resistant Candida Species

Phenylthiazole small molecules have demonstrated potent activity against drug-resistant Candida albicans and Candida auris, with some analogs inhibiting growth at concentrations as low as 0.25–2 μg/mL [1]. (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol can be derivatized at the 4-methanol position to optimize antifungal potency and reduce cytotoxicity. This scenario is supported by evidence that phenylthiazoles exhibit fungicidal activity and can reduce biofilm metabolic activity by >50% [1].

Kinase Inhibitor Drug Discovery, Particularly for SYK-Targeted Therapies

Thiazole-containing compounds, including those bearing 3,5-dimethylphenyl groups, have been identified as potent inhibitors of spleen tyrosine kinase (SYK), a key target in autoimmune and inflammatory diseases [1]. The specific 3,5-dimethylphenyl substitution pattern in this compound aligns with the pharmacophore requirements for SYK inhibition observed in related 4-thiazolyl-2-phenylaminopyrimidine inhibitors [2]. This makes (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol a valuable intermediate for the synthesis of novel SYK inhibitors.

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